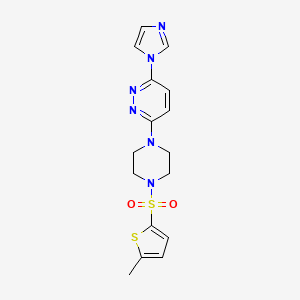
3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes an imidazole ring, a piperazine moiety, and a pyridazine framework, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary investigations suggest that the compound exhibits significant antitumor properties against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent. This activity may be attributed to the sulfonamide group within its structure.
- Cytoprotective Effects : Research indicates that the compound may possess cytoprotective properties, potentially beneficial in preventing cellular damage in various pathological conditions.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytoprotective | Protection against oxidative stress |
Table 2: IC50 Values for Antitumor Activity
Case Study 1: Antitumor Activity in Ovarian Cancer
A study conducted on the A2780 ovarian cancer cell line demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 12.5 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins, leading to increased apoptosis in treated cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively reduced bacterial viability at concentrations as low as 20 µg/mL. This suggests a potential role in treating infections caused by resistant strains.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Kinase Inhibition : The imidazole and piperazine moieties may interact with ATP-binding sites on kinases, disrupting signaling pathways critical for tumor growth.
- Membrane Disruption : The sulfonamide group is believed to interfere with bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
Analyse Des Réactions Chimiques
Synthetic Routes
-
Core Pyridazine Formation :
-
Sulfonylation of Piperazine :
Sulfonylated Piperazine (Position 6)
-
Sulfonamide Stability : Resists hydrolysis under physiological conditions but cleaves under strong acidic/basic environments (e.g., HCl/NaOH at elevated temperatures ).
-
Thiophene Sulfonyl Group :
Documented Derivatives and Analogues
Stability and Degradation Pathways
-
Photodegradation : Thiophene sulfonyl group undergoes C-S bond cleavage under UV light (λ <300 nm ).
-
Hydrolytic Pathways :
Key Research Gaps
-
In vivo metabolic studies (e.g., CYP450 interactions).
-
Crystallographic data for target binding modes.
Propriétés
IUPAC Name |
3-imidazol-1-yl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-2-5-16(25-13)26(23,24)22-10-8-20(9-11-22)14-3-4-15(19-18-14)21-7-6-17-12-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCPEEVPGCJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













